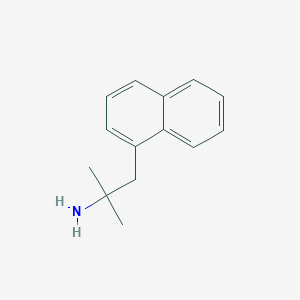
2-Methyl-1-(naphthalen-1-YL)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(naphthalen-1-YL)propan-2-amine is a chemical compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring attached to a propan-2-amine group with a methyl substitution at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method includes the alkylation of naphthalene with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(naphthalen-1-YL)propan-2-amine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, resulting in the conversion of the amine group to a more reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, with specific temperature, pressure, and solvent requirements .
Major Products Formed
The major products formed from these reactions include naphthalene oxides, reduced amine derivatives, and various substituted naphthalene compounds.
Applications De Recherche Scientifique
2-Methyl-1-(naphthalen-1-YL)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. It is known to act as a releasing agent of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action is mediated through the activation of specific receptors and signaling pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Methyl-1-(naphthalen-1-YL)propan-2-amine include:
Methamnetamine: A triple monoamine releasing agent and N-methyl analog of naphthylaminopropane.
Propranolol derivatives: Compounds with similar naphthalene structures used as β-adrenergic blockers.
Uniqueness
This compound is unique due to its specific structural features and chemical properties. Its ability to act as a releasing agent for multiple neurotransmitters sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology and related fields .
Propriétés
Formule moléculaire |
C14H17N |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
2-methyl-1-naphthalen-1-ylpropan-2-amine |
InChI |
InChI=1S/C14H17N/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10,15H2,1-2H3 |
Clé InChI |
NBMGLOFEXFAHNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



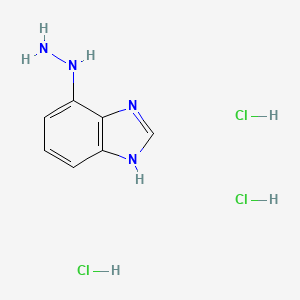
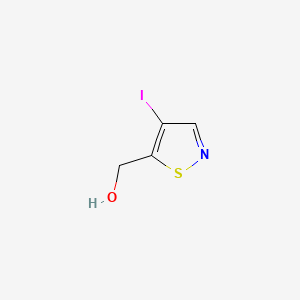
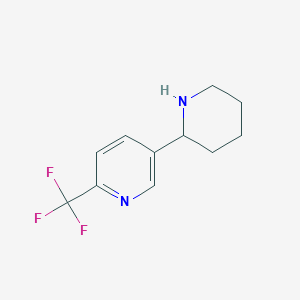
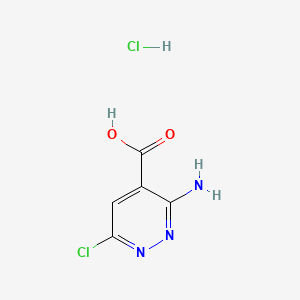
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
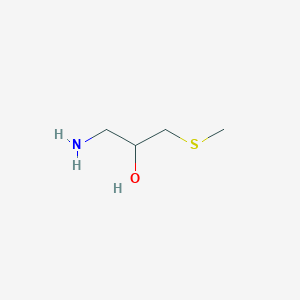

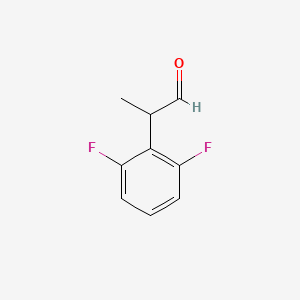

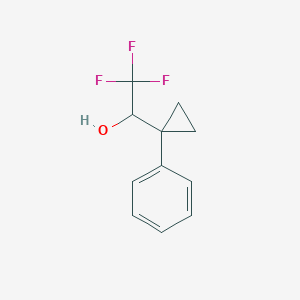
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
